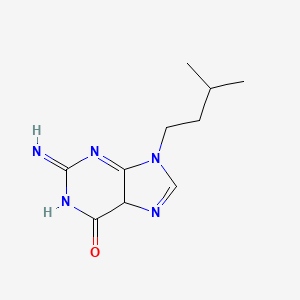![molecular formula C11H6ClNS B11882958 2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
2-Chloronaphtho[2,3-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloronaphtho[2,3-d]thiazole is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphtho[2,3-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronaphthalene-1-thiol with α-haloketones in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloronaphtho[2,3-d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the chlorine atom, nucleophilic substitution reactions are common.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, leading to various derivatives.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts such as palladium or copper salts are often used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Chloronaphtho[2,3-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Wirkmechanismus
The mechanism by which 2-Chloronaphtho[2,3-d]thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromonaphtho[2,3-d]thiazole
- 2-Iodonaphtho[2,3-d]thiazole
- 2-Fluoronaphtho[2,3-d]thiazole
Uniqueness
2-Chloronaphtho[2,3-d]thiazole is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
Eigenschaften
Molekularformel |
C11H6ClNS |
|---|---|
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
2-chlorobenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C11H6ClNS/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H |
InChI-Schlüssel |
ZWZUSUKRRBOOJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


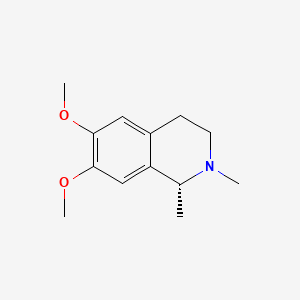


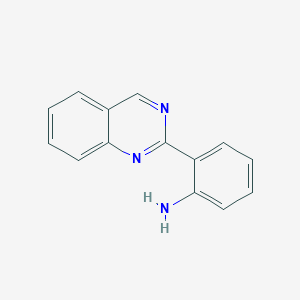
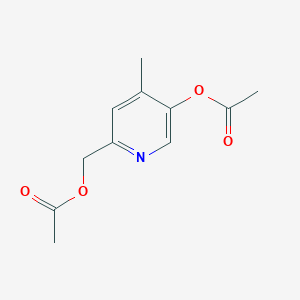

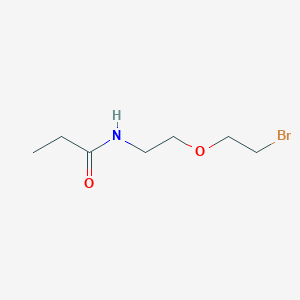
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)



